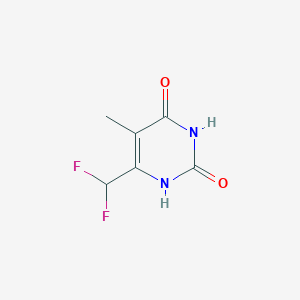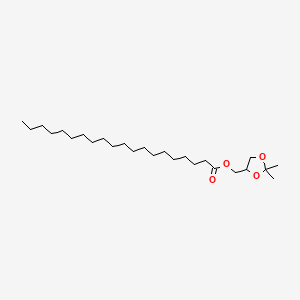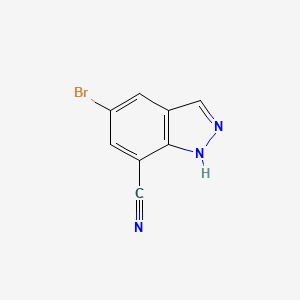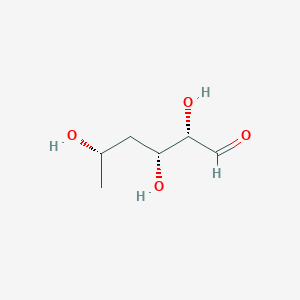
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific domains. The presence of the difluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the compound, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the introduction of the difluoromethyl group through various chemical reactions. One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the pyrimidine ring. This process often requires the use of metal-based catalysts and specific reaction conditions to achieve high yields and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-coupling: The compound can participate in cross-coupling reactions with other organic molecules to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .
Applications De Recherche Scientifique
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
Difluoromethylated pyridines: These compounds also feature the difluoromethyl group and are used in medicinal chemistry for their enhanced biological activity.
Trifluoromethylated compounds: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
Fluorinated phenanthridines: These compounds are used in the development of pharmaceuticals with anticancer and antitumor properties.
The uniqueness of this compound lies in its specific structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H6F2N2O2 |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6F2N2O2/c1-2-3(4(7)8)9-6(12)10-5(2)11/h4H,1H3,(H2,9,10,11,12) |
Clé InChI |
ZNVUGSVWPMARSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)NC1=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)



![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)





![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
